5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole
Overview
Description
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C10H9NO4 . It is also known by other names such as 5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole . The compound is a yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 207.18 g/mol . The InChI code is1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3/b7-4+
. The compound has a double-bond stereo . Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 207.18 g/mol .Scientific Research Applications
Anticonvulsant Potential
Research has explored the development of certain derivatives of benzo[d][1,3]dioxole, including 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole, for potential anticonvulsant activities. A study by Prasanthi et al. (2013) synthesized and tested derivatives for anticonvulsant activity using various methods. Some compounds demonstrated significant anticonvulsant and antioxidant activities, supported by molecular properties prediction data (Prasanthi, Prasad, & Bharathi, 2013).
Electronic and Photophysical Properties
In a study by Perez Panza et al. (2020), the electronic, photophysical, and charge transfer properties of a similar compound, (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl) prop-2-en-1-one (BDMFP), were investigated using computational methods. This research provided insights into the nonlinear optical behavior of the molecule, indicating potential applications in the field of photonics and electronics (Perez Panza et al., 2020).
Synthesis and Characterization of Organoselenium Compounds
Nagpal et al. (2015) reported the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunits. This research provided valuable insights into the synthesis and properties of these compounds, which could have implications in various chemical and pharmaceutical applications (Nagpal, Kumar, & Bhasin, 2015).
Use in Free Radical Polymerization
Kumbaraci et al. (2012) synthesized a benzo[d][1,3]dioxole derivative for use as a photoinitiator in free radical polymerization. This research demonstrated the potential of such compounds in industrial applications related to polymer synthesis and processing (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Antimicrobial and Anti-Proliferative Activities
Mansour et al. (2020) explored the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. This suggests a potential application in the development of new therapeutic agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Mechanism of Action
Target of Action
It is known to be an inhibitor of the hepatic microsomal enzyme function in mice .
Mode of Action
As an inhibitor of hepatic microsomal enzymes, it likely interacts with these enzymes and inhibits their function
Biochemical Pathways
Given its role as an inhibitor of hepatic microsomal enzymes, it may impact metabolic pathways involving these enzymes
Result of Action
As an inhibitor of hepatic microsomal enzymes, it likely affects the function of these enzymes, potentially impacting various cellular processes
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEVJKZHAJJQJR-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-41-5 | |
Record name | 5438-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5438-41-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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